2-Isothiocyanato-1-methyl-4-nitrobenzene
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Overview
Description
“2-Isothiocyanato-1-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C8H6N2O2S . It is related to other compounds such as “1-Isothiocyanato-4-methyl-2-nitrobenzene” and "4-isocyanato-2-methyl-1-nitrobenzene" .
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I have. Nitro compounds in general can undergo a variety of reactions, including reductions and substitutions .Scientific Research Applications
Synthesis and Characterization
2-Isothiocyanato-1-methyl-4-nitrobenzene serves as a precursor in the synthesis of various chemical compounds. Its derivative, functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, are synthesized through the rearrangement reaction with primary amines. These compounds are characterized by elemental analysis, spectroscopic techniques, and X-ray diffraction analysis, aiming to explore their photophysical properties and anion recognition capabilities. This exploration sheds light on the electronic properties influenced by the electron-withdrawing or releasing effect of groups attached to the axial position of silatranes (Singh et al., 2016).
Environmental Remediation
In the context of environmental science, the electrocatalytic reduction of nitroaromatic compounds (NACs) like this compound has been studied for the remediation of pollutants. Activated graphite sheets have been employed as electrode material for the determination of NACs, showing excellent performance in reducing nitrobenzene under different atmospheric conditions. This research provides insights into the remediation strategies for nitroaromatic pollutants in the environment (Karikalan et al., 2017).
Biological Activity
The metabolic pathways of chlorinated nitrobenzenes by fungi like Mucor javanicus involve the transformation of this compound into less harmful compounds. This biotransformation process indicates the potential of biological organisms in degrading nitroaromatic pollutants, contributing to the understanding of microbial remediation processes (Tahara et al., 1981).
Chemical Reactions and Interactions
The study of chemical reactions involving this compound reveals complex interactions, such as those observed in the synthesis of heterocyclic compounds with anti-inflammatory properties. These reactions often yield isomeric mixtures, which are then further analyzed to understand their biological activities and potential applications in medicine (Sahu et al., 1994).
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Isothiocyanates are known to act as chemoselective electrophiles, reacting with nucleophilic centers in biological molecules
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often through their interactions with enzymes and receptors .
Result of Action
Isothiocyanates are known to have a variety of biological effects, often related to their interactions with enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isothiocyanato-1-methyl-4-nitrobenzene. For instance, it is known to hydrolyze with water , which could affect its stability and activity in aqueous environments.
properties
IUPAC Name |
2-isothiocyanato-1-methyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(10(11)12)4-8(6)9-5-13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINAWYOKXCYQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374971 |
Source
|
Record name | 2-isothiocyanato-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86317-36-4 |
Source
|
Record name | 2-isothiocyanato-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86317-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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